molecular formula C10H13N3 B6230134 1-(1H-indazol-1-yl)propan-2-amine CAS No. 1283381-85-0

1-(1H-indazol-1-yl)propan-2-amine

Cat. No.: B6230134
CAS No.: 1283381-85-0
M. Wt: 175.2
InChI Key:
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Description

1-(1H-indazol-1-yl)propan-2-amine is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-1-yl)propan-2-amine typically involves the reaction of indazole with appropriate alkylating agents. One common method is the alkylation of indazole with 2-bromo-1-phenylpropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    1-(1H-indazol-4-yl)propan-2-amine: Similar structure but with different substitution pattern on the indazole ring.

    1-(1H-indazol-3-yl)propan-2-amine: Another isomer with substitution at the 3-position of the indazole ring.

Uniqueness: 1-(1H-indazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the indazole ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full potential and applications in different fields.

Properties

CAS No.

1283381-85-0

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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